molecular formula C26H29NO2S B11653120 2,2,4,7-Tetramethyl-1-[(4-methylphenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline

2,2,4,7-Tetramethyl-1-[(4-methylphenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B11653120
M. Wt: 419.6 g/mol
InChI Key: FBKSZNCOVVVBQI-UHFFFAOYSA-N
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Description

2,2,4,7-TETRAMETHYL-1-(4-METHYLBENZENESULFONYL)-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,7-TETRAMETHYL-1-(4-METHYLBENZENESULFONYL)-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLINE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts play a crucial role in achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2,2,4,7-TETRAMETHYL-1-(4-METHYLBENZENESULFONYL)-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline or tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2,2,4,7-TETRAMETHYL-1-(4-METHYLBENZENESULFONYL)-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLINE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2,2,4,7-TETRAMETHYL-1-(4-METHYLBENZENESULFONYL)-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects such as inhibition of enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinoline
  • 4-Phenyl-1,2,3,4-tetrahydroquinoline
  • 4-Methylbenzenesulfonyl derivatives

Uniqueness

Compared to similar compounds, 2,2,4,7-TETRAMETHYL-1-(4-METHYLBENZENESULFONYL)-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLINE stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H29NO2S

Molecular Weight

419.6 g/mol

IUPAC Name

2,2,4,7-tetramethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline

InChI

InChI=1S/C26H29NO2S/c1-19-11-14-22(15-12-19)30(28,29)27-24-17-20(2)13-16-23(24)26(5,18-25(27,3)4)21-9-7-6-8-10-21/h6-17H,18H2,1-5H3

InChI Key

FBKSZNCOVVVBQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC(=C3)C)C(CC2(C)C)(C)C4=CC=CC=C4

Origin of Product

United States

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